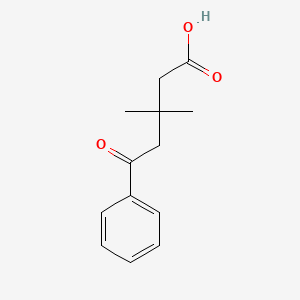

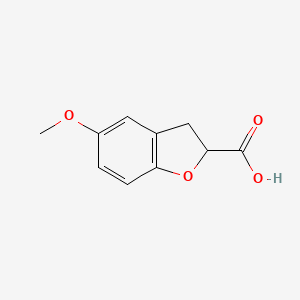

![molecular formula C7H7N3O2 B1291591 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-65-7](/img/structure/B1291591.png)

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Descripción general

Descripción

“6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” is a chemical compound with the molecular formula C7H6N2O2 . It contains a total of 20 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study prepared a compound from pyrido1,4-oxazin-3-one 3 (1 mmol),2- (3-bromopropyl)isoindoline-1,3-dione 4i (1.2 mmol) and combustion derived bismuth oxide .Molecular Structure Analysis

The molecular structure of “6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” is characterized by several features. It includes 2 six-membered rings and 1 ten-membered ring. The compound also contains 1 secondary amide (aliphatic), 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving “6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” are complex and can vary based on the specific conditions and reactants used. For example, in one study, a benzoxazino derivative where R = NO 2 and R 1 = NO 2, both the R / S isomers have shown good activity .Physical And Chemical Properties Analysis

The compound “6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” has a molecular weight of 150.1347 . It is a yellow to brown solid . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Anti-Cancer Agents

The compound has been utilized in the design and synthesis of novel anti-cancer agents. By introducing alkyl or aralkyl and a sulfonyl group, derivatives of this compound have shown high anti-tumor activity. These derivatives have been evaluated against various cancer cell lines like Hela, A549, HepG2, and MCF-7, showing moderate to excellent antiproliferative activity .

Molecular Docking and Dynamics

In the realm of computational chemistry, the compound serves as a base for molecular docking and dynamics studies. These studies help in understanding the binding orientations and stabilities of synthesized compounds in the active sites of their target proteins, which is crucial for drug development .

Anti-Fibrosis Activity

Derivatives of this compound have been synthesized and studied for their anti-fibrosis activity. They have shown promising results against immortalized rat hepatic stellate cells, indicating potential as novel anti-fibrotic drugs .

Kinase Inhibitor Scaffolds

The fused pyrimidine cores of this compound make it a privileged scaffold for kinase inhibitors. It has been used in the synthesis and modification of pyrido[3,4-d]pyrimidines, expanding the scope of fused pyrimidines in kinase inhibitor programs .

Pharmacological Research

Due to its wide range of pharmacological activities, the compound is employed in the design of privileged structures in medicinal chemistry. It’s a key component in constructing novel heterocyclic compound libraries with potential biological activities .

Chemical Biology

In chemical biology, the compound’s derivatives are explored for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, and antitumor properties .

Medicinal Chemistry

The compound is integral in medicinal chemistry for the construction of novel heterocyclic compounds. Its derivatives are known to exhibit a variety of biological activities, which are essential for the development of new medications .

Synthetic Chemistry

In synthetic chemistry, the compound is used for the preparation of libraries of novel heterocyclic compounds. These libraries are vital for discovering compounds with new biological activities and for the development of new drugs .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as the pyrido[2,3-b]pyrazine family, have been used in the development of high-performance oleds . Another related compound, the 2-amino-pyrido[3,4-d]pyrimidine chemotype, has been used in kinase inhibitor programs .

Mode of Action

Related compounds have shown a wide range of emissions spanning the entire visible region from blue to red when the band gap is fine-tuned . This suggests that 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one might interact with its targets in a similar manner, affecting their electronic properties.

Biochemical Pathways

Related compounds have been used as kinase inhibitors, suggesting that this compound might also affect kinase-related pathways .

Result of Action

Related compounds have been used in the development of high-performance oleds, suggesting that this compound might also have applications in electronic devices .

Propiedades

IUPAC Name |

6-amino-4H-pyrido[3,2-b][1,4]oxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOMUKYDWGTOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622140 | |

| Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337463-65-7 | |

| Record name | 6-Amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337463-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

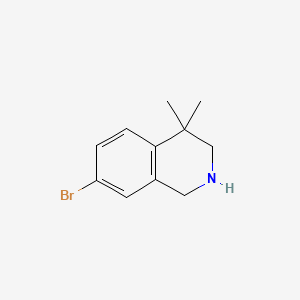

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)